![molecular formula C12H18ClNO2 B13450147 1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13450147.png)
1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine hydrochloride is a chemical compound with the empirical formula C12H17NO2 · HCl and a molecular weight of 243.73 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and a dimethoxyphenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-dimethoxybenzaldehyde (veratraldehyde), which is then converted to 3,4-dimethoxycinnamic acid. This intermediate is further transformed into 3,4-dimethoxyphenylpropionic acid, followed by the formation of 3,4-dimethoxyphenylpropionamide, and finally, 3,4-dimethoxyphenethylamine . The final step involves the cyclopropanation of the amine to form the desired compound.
Analyse Des Réactions Chimiques
1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
This compound is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine hydrochloride can be compared to other similar compounds, such as:
- 1-[(3-Chlorophenyl)methyl]cyclopropan-1-amine hydrochloride
- 1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride
- 1-[(4-(Trifluoromethoxy)phenyl)methyl]cyclopropan-1-amine hydrochloride
These compounds share a similar cyclopropane structure but differ in their substituents on the phenyl ring, which can lead to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C12H18ClNO2 |
|---|---|
Poids moléculaire |
243.73 g/mol |
Nom IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-10-4-3-9(7-11(10)15-2)8-12(13)5-6-12;/h3-4,7H,5-6,8,13H2,1-2H3;1H |
Clé InChI |
ZVCSWYHSCGXDRQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC2(CC2)N)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


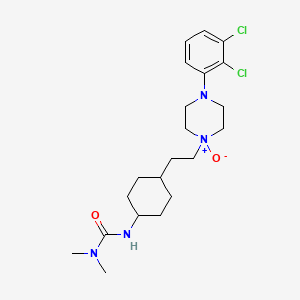

![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid](/img/structure/B13450072.png)
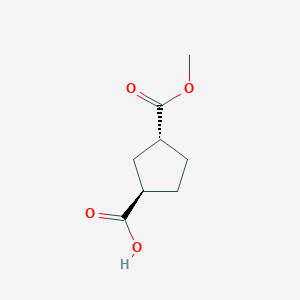
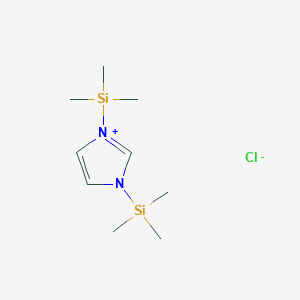
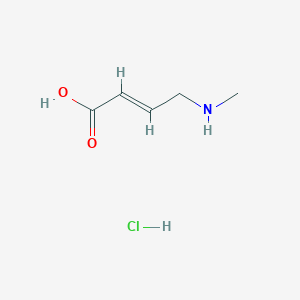
![2-[(Dimethylamino)methyl]cyclohexan-1-amine](/img/structure/B13450101.png)
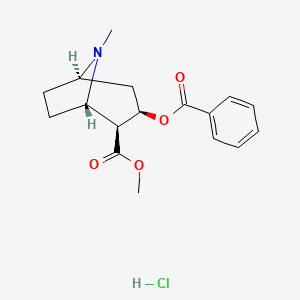
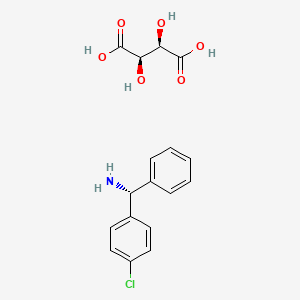
![methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13450117.png)
![2-[(2R)-2-hydroxypropoxy]phenol](/img/structure/B13450119.png)

![3-[(Acetylmethylamino)methyl]benzoic acid](/img/structure/B13450130.png)

